N-Cyclopentylcyclohexanamine hydrobromide

CAS No.: 1269147-25-2

Cat. No.: VC8065009

Molecular Formula: C11H22BrN

Molecular Weight: 248.20

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1269147-25-2 |

|---|---|

| Molecular Formula | C11H22BrN |

| Molecular Weight | 248.20 |

| IUPAC Name | N-cyclopentylcyclohexanamine;hydrobromide |

| Standard InChI | InChI=1S/C11H21N.BrH/c1-2-6-10(7-3-1)12-11-8-4-5-9-11;/h10-12H,1-9H2;1H |

| Standard InChI Key | OYWXTZOFSJLPCW-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)NC2CCCC2.Br |

| Canonical SMILES | C1CCC(CC1)NC2CCCC2.Br |

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Structural Features

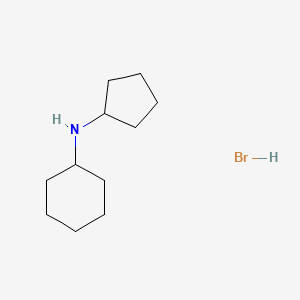

The IUPAC name for the compound is N-cyclopentylcyclohexanamine hydrobromide, reflecting its bicyclic amine structure and ionic association with hydrobromic acid . The base structure consists of a cyclohexane ring bonded to an amine group, which is further substituted with a cyclopentyl moiety. Protonation of the amine by HBr results in a positively charged ammonium ion paired with a bromide counterion, as depicted in its SMILES notation: C1CCC(CC1)NC2CCCC2.Br .

Table 1: Key Identifiers of N-Cyclopentylcyclohexanamine Hydrobromide

| Property | Value | Source |

|---|---|---|

| CAS Number | 1269147-25-2 | |

| Molecular Formula | C₁₁H₂₂BrN | |

| Molecular Weight | 248.20 g/mol | |

| Parent Compound (CAS) | 40649-25-0 | |

| SMILES | C1CCC(CC1)NC2CCCC2.Br | |

| InChIKey | OYWXTZOFSJLPCW-UHFFFAOYSA-N |

Synonyms and Historical Context

The compound is interchangeably referred to as N-Cyclopentylcyclohexanamine HBr, MFCD13186573, and NSC1504 (for the parent amine) . Its parent compound was first cataloged in the National Service Center (NSC) database in 1963, indicating early interest in its pharmacological potential .

Synthesis and Production

Synthetic Pathways

The hydrobromide salt is typically synthesized via acid-base neutralization. N-Cyclopentylcyclohexanamine (167.29 g/mol) is reacted with hydrobromic acid (HBr) in a polar solvent such as ethanol or water, yielding the ionic salt through proton transfer:

This exothermic reaction requires controlled conditions to avoid decomposition . Purification is achieved through recrystallization, often using ethanol-diethyl ether mixtures to enhance yield .

Industrial and Laboratory-Scale Production

While large-scale manufacturing data are scarce, laboratory protocols emphasize stoichiometric precision and inert atmospheres to prevent oxidation . The compound is commercially available in milligram to gram quantities, with purity levels exceeding 95% .

Physicochemical Properties

Molecular and Thermal Characteristics

The compound’s ionic nature confers high solubility in polar solvents (e.g., water, methanol) and limited solubility in nonpolar solvents like hexane . Key computed properties include:

Table 2: Computed Physicochemical Properties

| Property | N-Cyclopentylcyclohexanamine Hydrobromide | Parent Amine |

|---|---|---|

| Molecular Weight | 248.20 g/mol | 167.29 g/mol |

| Hydrogen Bond Donors | 2 | 1 |

| Hydrogen Bond Acceptors | 1 | 1 |

| Rotatable Bonds | 2 | 2 |

| XLogP3 (Lipophilicity) | – | 2.9 |

| Topological Polar Surface Area | 12 Ų | 12 Ų |

The hydrobromide salt exhibits enhanced stability compared to the free base, with a melting point estimated above 200°C .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s rigid bicyclic structure makes it a valuable intermediate in designing dopamine receptor ligands and neurologically active compounds . Derivatives such as N-Cyclopentyl-4-methylcyclohexanamine hydrobromide (CAS 1609396-19-1) demonstrate the scaffold’s versatility in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume